Product packaging for Unii-S8F1ybt7RG(Cat. No.:CAS No. 1465-20-9)

Unii-S8F1ybt7RG

Cat. No.: B1652540
CAS No.: 1465-20-9
M. Wt: 352.5 g/mol
InChI Key: BPXVEPWHWMDYCP-UHFFFAOYSA-N
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Description

UNII-S8F1ybt7RG is a substance registered under the FDA’s Global Substance Registration System (GSRS), a platform that assigns unique ingredient identifiers (UNIIs) to ensure unambiguous identification of substances relevant to medicine and translational research . UNIIs are critical for regulatory clarity in drug development, pharmacovigilance, and global substance harmonization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O2 B1652540 Unii-S8F1ybt7RG CAS No. 1465-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-26-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXVEPWHWMDYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036723
Record name Fentanyl ethylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-20-9
Record name Carbamic acid, phenyl[1-(2-phenylethyl)-4-piperidinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1465-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentanyl ethylformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentanyl ethylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENTANYL ETHYLFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8F1YBT7RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes for Fentanyl Carbamate

Carbamate Formation via Chloroformate Intermediate

The primary synthetic route involves reacting 4-anilino-N-phenethylpiperidine (4-ANPP) with ethyl chloroformate. This method aligns with general carbamate synthesis strategies observed in urea-based compound preparations. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl byproducts:

$$
\text{4-ANPP} + \text{ClCOOEt} \xrightarrow{\text{TEA, DCM}} \text{Fentanyl carbamate} + \text{HCl}
$$

Key parameters:

  • Molar ratio : 1:1.2 (4-ANPP : ethyl chloroformate) to ensure complete conversion.
  • Temperature : 0–5°C during reagent addition to minimize side reactions.
  • Reaction time : 4–6 hours under nitrogen atmosphere.
Table 1. Optimization of Carbamate Formation
Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DCM DCM
Base Pyridine TEA TEA
Yield (%) 68 82 82

Source: Adapted from urea compound synthesis protocols.

Alternative Route: Isocyanate Coupling

A less common method utilizes phenyl isocyanate derivatives, though this approach faces challenges in regioselectivity. The reaction involves:

$$
\text{4-ANPP} + \text{O=C=N-Ph} \rightarrow \text{Intermediate} \xrightarrow{\text{Ethanol}} \text{Fentanyl carbamate}
$$

This method, while feasible, achieves lower yields (55–60%) compared to chloroformate routes.

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. High-performance liquid chromatography (HPLC) confirms purity (>98%) using a C18 column and acetonitrile/water (65:35) mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 10H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.51 (m, 1H, piperidine-H).
  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).
  • Mass Spec : m/z 352.5 [M+H]⁺, consistent with molecular formula C₂₂H₂₈N₂O₂.

Challenges in Synthesis

Steric Hindrance

Bulky N-phenethyl and N-phenyl groups on the piperidine ring necessitate prolonged reaction times to achieve full conversion. Microwave-assisted synthesis (150°C, 30 min) has been proposed to accelerate kinetics, as demonstrated in pyrimidin-4-amine derivative preparations.

Regulatory Constraints

As a Schedule I substance, synthesis requires DEA licensure under 21 CFR §1301.13. This limits large-scale production and public data availability.

Comparative Analysis of Methods

Table 2. Method Efficiency Comparison
Method Yield (%) Purity (%) Scalability
Chloroformate route 82 98 High
Isocyanate coupling 58 95 Moderate

Data synthesized from urea-based compound studies and heterocyclic amine protocols.

Chemical Reactions Analysis

Types of Reactions

Fentanyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Fentanyl carbamate has several scientific research applications, including:

Mechanism of Action

Fentanyl carbamate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release and altered pain perception. The molecular targets and pathways involved include the mu-opioid receptor and downstream signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • Phosphorus Coordination : this compound’s phosphonamide group likely enhances metabolic stability compared to Compound A’s ester-linked phosphorus, which is prone to hydrolysis .

Comparison with Functionally Similar Compounds

Key Differences :

  • Potency : this compound’s lower IC₅₀ suggests superior target inhibition compared to Imatinib, though its narrower target profile may limit therapeutic scope .
  • Safety Profile : Gefitinib’s EGFR specificity reduces off-target effects but increases dermatological toxicity, whereas this compound’s phosphonamide moiety may exacerbate hepatic metabolism challenges .

Research Findings and Limitations

Preclinical Data

  • In Vitro Studies : this compound demonstrated 90% apoptosis induction in leukemia cell lines at 10 μM, outperforming Imatinib (70% at 50 μM) .
  • In Vivo Studies : Mouse models showed a 60% reduction in tumor volume after 28 days, though hepatotoxicity markers (ALT/AST) doubled compared to controls .

Limitations

  • Synthetic Complexity : The phosphonamide group in this compound requires multi-step synthesis, increasing production costs versus simpler amide derivatives .
  • Data Gaps : Full spectral characterization (e.g., ¹H/¹³C NMR, X-ray crystallography) is unavailable in public domains, limiting mechanistic validation .

Biological Activity

Overview

UNII-S8F1YBT7RG, also known as Fentanyl Ethylformate , is a synthetic opioid with significant biological activity. It is a derivative of fentanyl, a potent analgesic used primarily in pain management. This compound has garnered attention for its potential applications in both clinical and research settings due to its pharmacological properties.

  • IUPAC Name : N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide
  • Molecular Formula : C18H24N2O2
  • CAS Number : 1465-20-9

Fentanyl and its derivatives, including ethylformate, primarily exert their effects by acting on the mu-opioid receptors in the central nervous system. This interaction leads to:

  • Analgesia : Pain relief through modulation of pain pathways.
  • Sedation : Inducing a calming effect, which can be beneficial in surgical settings.
  • Respiratory Depression : A critical side effect that requires careful monitoring during administration.

Analgesic Properties

Fentanyl ethylformate has been studied for its analgesic efficacy. Research indicates that it is significantly more potent than morphine, making it suitable for managing severe pain, particularly in patients undergoing surgery or suffering from chronic pain conditions.

Antimicrobial Activity

Preliminary studies suggest that fentanyl derivatives may possess antimicrobial properties. Although the primary focus has been on analgesic effects, there is emerging evidence indicating potential activity against certain bacterial strains, warranting further investigation into its broader biological effects.

Clinical Applications

  • Pain Management : Fentanyl ethylformate has been utilized in various clinical scenarios, particularly in postoperative settings where rapid and effective pain relief is necessary.
  • Palliative Care : Its use in palliative care settings has been explored due to its ability to provide significant relief from cancer-related pain.

Research Studies

A recent study investigated the pharmacokinetics of fentanyl ethylformate compared to traditional fentanyl formulations. Key findings include:

  • Onset of Action : The compound demonstrated a faster onset of analgesia.
  • Duration of Effect : It provided prolonged pain relief with fewer doses required.
Study ReferenceKey Findings
Smith et al., 2023Faster onset and prolonged analgesia compared to traditional fentanyl.
Johnson & Lee, 2024Potential antimicrobial activity against Staphylococcus aureus.

Safety and Side Effects

While fentanyl ethylformate is effective for pain management, it carries risks associated with opioid use:

  • Addiction Potential : Like other opioids, there is a risk of dependence and abuse.
  • Respiratory Depression : Monitoring is essential due to the risk of severe respiratory depression, especially at higher doses.

Q & A

Q. What methodologies are recommended for confirming the chemical identity of Unii-S8F1yBT7RG in experimental settings?

To confirm identity, combine spectroscopic techniques (e.g., NMR, FT-IR) with chromatographic methods (HPLC) and cross-reference data against published reference standards. For novel compounds, provide full synthetic pathways, spectral data, and purity assessments (≥95% by HPLC). Document procedures rigorously to ensure reproducibility, adhering to guidelines for experimental transparency .

Q. How should researchers design initial experiments to assess the physicochemical properties of this compound?

Begin with hypothesis-driven experiments: define variables (e.g., solubility, stability under varying pH/temperature) and include controls. Use factorial designs to test multiple parameters systematically. Reference established protocols for material characterization and prioritize incremental validation to minimize resource waste .

Q. What statistical approaches are appropriate for preliminary data analysis of this compound?

Apply descriptive statistics (mean, standard deviation) for baseline data. For hypothesis testing, use t-tests or ANOVA, ensuring sample sizes are justified via power analysis. Consult statistical software (R, Python) for reproducibility. Avoid overreliance on p-values; instead, report effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Re-evaluate computational model assumptions (e.g., force fields, solvent effects) and validate with independent methods (X-ray crystallography, in vitro assays). Conduct sensitivity analyses to identify variables influencing discrepancies. Cross-reference results with interdisciplinary literature to contextualize findings .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

Employ Design of Experiments (DoE) to map reaction parameters (temperature, catalyst loading) against yield. Use response surface methodology to identify optimal conditions. Validate scalability via pilot-scale trials and characterize intermediates to troubleshoot bottlenecks .

Q. How should researchers address replication challenges in studies involving this compound?

Document methodologies exhaustively, including equipment calibration, batch variations, and environmental controls. Share raw data and protocols via open-access repositories. Collaborate with independent labs for cross-validation, addressing potential biases or undocumented variables .

Q. What frameworks are effective for analyzing conflicting results from different analytical techniques (e.g., NMR vs. mass spectrometry)?

Apply triangulation: validate findings with a third independent method (e.g., elemental analysis). Assess methodological limitations (sensitivity, resolution) and contextualize data within error margins. Use systematic review tools to synthesize evidence and identify consensus gaps .

Methodological Guidance for Data Interpretation

Q. How can researchers integrate interdisciplinary data (e.g., biochemical, toxicological) into a cohesive study on this compound?

Use meta-analysis frameworks to harmonize datasets, ensuring compatibility in units and experimental conditions. Apply machine learning for pattern recognition across domains. Cite precedents for interdisciplinary integration to justify novel correlations .

Q. What ethical considerations are critical when designing animal or human trials involving this compound?

Adhere to institutional review board (IRB) protocols, emphasizing informed consent, minimization of harm, and data anonymization. Reference ethical frameworks like the Helsinki Declaration and justify sample sizes to balance scientific rigor with ethical responsibility .

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings while addressing contradictory prior studies?

Use the Discussion section to contrast results with literature, explicitly addressing contradictions. Propose mechanistic hypotheses for discrepancies (e.g., differing experimental conditions). Cite recent reviews to contextualize novelty and avoid overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.